molecular formula C9H13ClN2 B1479327 4-(Sec-butyl)-6-chloro-2-methylpyrimidine CAS No. 2091639-38-0

4-(Sec-butyl)-6-chloro-2-methylpyrimidine

Cat. No. B1479327
CAS RN: 2091639-38-0
M. Wt: 184.66 g/mol
InChI Key: WZKBYSLKMQRWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Sec-butyl)-6-chloro-2-methylpyrimidine (4-SB6C2MP) is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyrimidine, an aromatic heterocyclic compound that is found in many naturally occurring molecules, including DNA and RNA. 4-SB6C2MP is a versatile compound that can be used in a variety of laboratory experiments due to its unique properties and reactivity.

Scientific Research Applications

Derivatization in Gas Chromatography/Mass Spectrometry

  • Application: Utilized for the derivatization of chlorinated hydroxyfuranones in gas chromatography/mass spectrometry analyses. The sec-butyl derivatives of hydroxyfuranones yield distinctive ion patterns, aiding in detection in complex matrices (Nawrocki, Andrzejewski, & Jeleń, 2001).

Synthesis of Organic Peroxides

  • Application: Involved in the synthesis of organic peroxides, which undergo radical-type rearrangement. These peroxides have potential applications in various chemical reactions (Kropf & Ball, 1976).

Inhibitors of Estrogen Biosynthesis

  • Application: Serves as a structure in the synthesis of aromatase inhibitors, indicating potential usage in breast cancer treatment by influencing estrogen biosynthesis (Hartmann & Batzl, 1986).

Synthesis of Novel Ring Systems

  • Application: Engaged in the formation of new ring systems like pentaazabenz[de]anthracene, indicating potential for the development of novel compounds in medicinal chemistry (Shaw et al., 1991).

Pharmaceutical and Explosive Industry Precursor

  • Application: Acts as a precursor in the synthesis of products valued in pharmaceuticals and high explosives, highlighting its versatility in different industrial applications (Patil et al., 2008).

Synthesis of Anticancer Drug Intermediates

  • Application: Used in the synthesis of intermediates for anticancer drugs like dasatinib, underscoring its role in medicinal chemistry (Guo Lei-ming, 2012).

Synthesis of Fluorinated Pyrimidine Derivatives

  • Application: Involved in the synthesis of fluorinated derivatives with potential fungicidal activity, indicating its utility in agricultural chemistry (Popova et al., 1999).

properties

IUPAC Name

4-butan-2-yl-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-4-6(2)8-5-9(10)12-7(3)11-8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKBYSLKMQRWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Sec-butyl)-6-chloro-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.